molecular formula C13H6ClN3O2S B2678337 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one CAS No. 937600-48-1

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one

Cat. No.: B2678337
CAS No.: 937600-48-1
M. Wt: 303.72
InChI Key: PEDHHUOPEQOTCY-UHFFFAOYSA-N
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Description

Product Overview 2-(3-Chloro-1-benzothien-2-yl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a chemical compound with the CAS Registry Number 937600-48-1 . It has a molecular formula of C 13 H 6 ClN 3 O 2 S and a molecular weight of 303.72 g/mol . Key physicochemical properties include a calculated density of 1.79±0.1 g/cm³ and a boiling point of 568.5±60.0 °C at 760 mmHg . Research Context and Potential While specific biological data for this compound is limited in public literature, its molecular architecture is based on the oxazolo[5,4-d]pyrimidine scaffold, which is of significant interest in medicinal chemistry . This core structure is structurally analogous to purine bases, which allows derivatives to function as potential antimetabolites and interact with various enzymatic targets . Scientific studies on related oxazolo[5,4-d]pyrimidine derivatives have revealed a range of promising biological activities. These include potent anticancer properties through mechanisms such as inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic therapy, and activation of apoptotic pathways . Other derivatives have been investigated as competitive cannabinoid receptor (CB2) neutral antagonists and have shown immunosuppressive and antiviral activities in preliminary biological evaluations . This suggests the compound could serve as a valuable intermediate or precursor for researchers developing novel bioactive molecules in these fields. Usage and Handling This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local and national regulations concerning the procurement, use, and disposal of chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-1-benzothiophen-2-yl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClN3O2S/c14-8-6-3-1-2-4-7(6)20-10(8)13-17-9-11(18)15-5-16-12(9)19-13/h1-5H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDHHUOPEQOTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NC4=C(O3)N=CNC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H6ClN3O2S
  • Molecular Weight : 303.724 g/mol
  • Predicted Boiling Point : 568.5 ± 60.0 °C
  • Density : 1.79 ± 0.1 g/cm³
  • pKa : -2.51

Biological Activity Overview

The compound exhibits a range of biological activities, primarily as an anticancer agent and as a potential therapeutic for various diseases due to its ability to interact with multiple biological targets.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.4
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)10.5

The compound's biological activity is attributed to its ability to inhibit specific kinases and other proteins involved in cancer progression. Notable mechanisms include:

  • Inhibition of Protein Kinase Activity : The compound has been shown to inhibit various kinases that are crucial for tumor growth and metastasis.
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased markers of apoptosis in cancer cells.

Case Studies

  • Study on MCF-7 Cells :
    A study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
  • In Vivo Studies :
    In animal models, administration of the compound resulted in a marked reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzothiophene substitution distinguishes it from simpler analogs like the 2,5-dimethyl derivative, which lacks aromatic heterocyclic extensions .

Target Compound

  • Kinase Inhibition : Analogous to 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine, which inhibits VEGFR-2 kinase (IC₅₀ = 0.33 μM) .
  • Antiviral Activity : Fused oxazolo-pyrimidines are reported to inhibit viral replication .

Key Analogs

Cytokinin-like Activity: 2,5-Diphenyl and 7-amino-5-(4-ethylphenyl) derivatives promote plant growth, mimicking auxin (IAA) at 1×10⁻⁸ M .

Ricin Inhibition: 5-Aminooxazolo[5,4-d]pyrimidin-7(6H)-one derivatives block ricin’s ribosome-inactivating activity (IC₅₀ ~1–3 μM) .

Kinase Modulation :

  • Substituted oxazolo-pyrimidines inhibit ACK1/TNK2 and VEGFR-2 kinases, critical in cancer therapy .

Q & A

Q. What is its role as an intermediate in multi-step syntheses?

  • Applications :
  • Heterocycle Fusion : Serve as a precursor for triazolo-pyrimidines via hydrazine cyclization .
  • Scaffold Diversification : Functionalize the pyrimidine ring for library synthesis (e.g., introducing sulfonyl or amino groups) .

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